molecular formula C10H15N3O B12808853 4-amino-N'-propan-2-ylbenzohydrazide CAS No. 3184-40-5

4-amino-N'-propan-2-ylbenzohydrazide

Cat. No.: B12808853
CAS No.: 3184-40-5
M. Wt: 193.25 g/mol
InChI Key: REXLEKPLLXGHNM-UHFFFAOYSA-N
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Description

4-Amino-N'-propan-2-ylbenzohydrazide is a benzohydrazide derivative characterized by a hydrazide group (-CONHNH₂) attached to a 4-aminobenzoyl core, with an isopropyl (propan-2-yl) substituent on the hydrazide nitrogen. This structure combines aromatic amino groups and alkyl substituents, influencing its physicochemical properties and biological interactions.

Properties

CAS No.

3184-40-5

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

4-amino-N'-propan-2-ylbenzohydrazide

InChI

InChI=1S/C10H15N3O/c1-7(2)12-13-10(14)8-3-5-9(11)6-4-8/h3-7,12H,11H2,1-2H3,(H,13,14)

InChI Key

REXLEKPLLXGHNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)NNC(=O)C1=CC=C(C=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 522511 involves multiple steps, starting with the preparation of the core structure. The synthetic route typically includes:

    Formation of the Core Structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of NSC 522511.

    Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired chemical properties. This may involve reactions such as alkylation, acylation, or halogenation.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of NSC 522511 is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves:

    Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, leading to consistent product quality.

    Catalysts: Specific catalysts may be used to enhance reaction rates and selectivity.

    Automation: Automated systems are employed to monitor and control the production process, ensuring efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

NSC 522511 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: NSC 522511 can participate in substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

NSC 522511 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.

    Biology: Employed in the study of cellular processes and biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of NSC 522511 involves its interaction with specific molecular targets within cells. This compound can modulate biochemical pathways by:

    Binding to Enzymes: Inhibiting or activating enzyme activity, thereby affecting metabolic processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the transcription and translation of specific genes, leading to changes in protein synthesis.

Comparison with Similar Compounds

Structural Comparisons

Key structural variations among benzohydrazide derivatives include:

  • Aromatic substituents : Position and type of functional groups (e.g., -NH₂, -Cl, -OH).
  • Hydrazide modifications : Alkyl or aryl substituents on the hydrazide nitrogen.
  • Core heterocycles: Benzene vs. benzothiophene or quinoline systems.
Compound Name Core Structure Substituents on Hydrazide Key Functional Groups Biological Activity Reference
4-Amino-N'-propan-2-ylbenzohydrazide Benzene Isopropyl -NH₂ (para) Not explicitly reported [15]
(E)-4-Amino-N′-(5-chloro-2-hydroxybenzylidene)benzohydrazide Benzene 5-Cl, 2-OH benzylidene -Cl, -OH, -NH₂ Anticrystal packing properties [6, 10]
3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide Benzothiophene Pentadecyl, -Cl, -OH Long alkyl chain, -Cl, -OH Antimicrobial (implied) [7]
4-Amino-N′-(4-aminobenzoyl)benzohydrazide monohydrate Benzene 4-aminobenzoyl Dual -NH₂ groups Antitumor, antibacterial [3, 5]
Sulfonohydrazide-substituted 8-hydroxyquinoline derivative 8-Hydroxyquinoline Sulfonamide -SO₂NH₂, -OH Enhanced antimicrobial activity [12]

Key Observations :

  • Electron-withdrawing groups (e.g., -Cl, -SO₂NH₂) enhance stability and receptor binding, as seen in antimicrobial derivatives .
  • Amino groups (-NH₂) improve solubility and hydrogen-bonding capacity, critical for crystallinity and biological interactions .

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